1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one
CAS No.:
Cat. No.: VC18834035
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClFO |
|---|---|
| Molecular Weight | 279.53 g/mol |
| IUPAC Name | 1-[5-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one |
| Standard InChI | InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3 |
| Standard InChI Key | UAODMCKVGPECQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C=CC(=C1)CBr)F)Cl |
Introduction
Synthesis and Manufacturing Approaches
The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one involves multi-step reactions, optimized for industrial scalability:
Key Synthetic Steps
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Bromination: Introduction of the bromomethyl group via electrophilic aromatic substitution or radical bromination.
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Chlorination: Incorporation of the chloropropanone moiety through nucleophilic acyl substitution or Friedel-Crafts acylation .
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Fluorination: Position-specific fluorine substitution, often achieved via Suzuki coupling or halogen exchange reactions .
Industrial methods employ continuous flow reactors to enhance reaction efficiency, minimize by-products, and ensure consistent yields.
Applications in Organic Synthesis and Medicinal Chemistry
Organic Synthesis
The compound serves as a versatile intermediate due to its three reactive sites:
Medicinal Chemistry
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Enzyme Inhibition: The bromomethyl group facilitates covalent bond formation with cysteine residues in enzymes, enabling irreversible inhibition.
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Drug Design: Fluorine enhances metabolic stability and binding affinity to hydrophobic pockets in proteins .
Biological Activity and Research Findings
While direct biological data for this compound is limited, structural analogs suggest potential therapeutic relevance:
Antimicrobial and Anticancer Properties
Compounds with brominated aromatic ketones often exhibit:
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Antimicrobial activity via disruption of cell membranes or enzyme inhibition.
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Anticancer effects through interference with kinase signaling pathways (e.g., Mer kinase) .
Interaction Studies
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Nucleophilic Reactivity: The bromomethyl group reacts with thiols (e.g., glutathione), forming stable adducts .
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Electrophilic Reactivity: The chloropropanone carbonyl participates in Michael additions or reductions .
Comparative Analysis with Structural Analogues
The table below highlights differences in reactivity and applications among related compounds:
Mechanistic Insights and Future Directions
Mechanism of Action
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Covalent Bond Formation: The bromomethyl group targets nucleophilic residues (e.g., cysteine thiols), irreversibly inhibiting enzymes .
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Electronic Modulation: Fluorine’s electron-withdrawing effect stabilizes transition states in catalytic cycles .
Research Gaps and Opportunities
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